2-(Aminomethyl)-3-fluorophenol
Description
2-(Aminomethyl)-3-fluorophenol is an aromatic compound featuring a phenol backbone substituted with an aminomethyl group at the ortho (2nd) position and a fluorine atom at the meta (3rd) position. Its molecular formula is C₇H₈FNO, with a calculated molecular weight of 141.15 g/mol (derived from atomic masses). This compound is primarily utilized in laboratory settings as a chemical intermediate or reagent, with suppliers like Tianjin Kermel Chemical Reagent Development Center offering its hydrochloride salt .
The structural combination of a polar aminomethyl group and an electronegative fluorine atom imparts unique physicochemical properties, including altered acidity/basicity and solubility compared to simpler analogs. Its hydrochloride form enhances stability, making it suitable for synthetic applications .
Properties
IUPAC Name |
2-(aminomethyl)-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLICUVYVKPHOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695235 | |
| Record name | 2-(Aminomethyl)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771574-53-9 | |
| Record name | 2-(Aminomethyl)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-fluorophenol with formaldehyde and ammonia. This reaction typically occurs under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-3-fluorophenol may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and various substituted phenols.
Scientific Research Applications
2-(Aminomethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 2-(Aminomethyl)-3-fluorophenol and structurally related compounds:
Table 1: Comparative Analysis of Structural Analogs
*Calculated values based on atomic masses.
Structural Isomerism
The positional isomer 4-(Aminomethyl)-3-fluorophenol (CAS 754971-62-5, hydrochloride) differs in the placement of the aminomethyl group (para vs. ortho). For example, the ortho-substituted target compound may exhibit stronger intramolecular hydrogen bonding between the phenol -OH and aminomethyl groups, reducing water solubility compared to the para isomer .
Functional Group Effects
- Fluorine Substitution: Compared to 2-fluorophenol (C₆H₅FO), the addition of an aminomethyl group in the target compound introduces basicity and salt-forming capability. Fluorine’s electron-withdrawing nature increases the phenol’s acidity (lower pKa) relative to non-fluorinated analogs like 2-(Aminomethyl)phenol .
Solubility and Stability
- o-Aminophenol and m-Aminophenol exhibit significant solubility differences: the former dissolves freely in hot water, while the latter is sparingly soluble in cold water . The target compound’s solubility is likely intermediate due to competing effects of fluorine (hydrophobicity) and the aminomethyl group (hydrophilicity).
- The hydrochloride salt form of 2-(Aminomethyl)-3-fluorophenol improves stability and handling, a common strategy for amine-containing compounds .
Research Implications and Gaps
While the evidence provides foundational data on molecular structures and supplier information, critical gaps remain:
- Biological Activity: and suggest fluorinated aminophenols are used in complex drug-like molecules (e.g., esters and amides), but direct pharmacological data for the target compound is lacking.
Biological Activity
2-(Aminomethyl)-3-fluorophenol, also known as 2-(Aminomethyl)-3-fluorophenol hydrochloride, is an organic compound with significant biological activity. Its unique molecular structure, characterized by an aminomethyl group and a fluorinated phenolic structure, positions it as a candidate for various pharmacological applications, including anti-inflammatory and analgesic therapies.
- Molecular Formula: C7H9ClFNO
- Molecular Weight: 177.60 g/mol
- Physical State: White crystalline powder
- Solubility: Soluble in water
- Melting Point: 216°C - 220°C
- Boiling Point: Approximately 342.1°C
Anti-inflammatory Properties
Research indicates that 2-(Aminomethyl)-3-fluorophenol exhibits anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokine production, suggesting potential utility in treating inflammatory diseases. This compound may modulate biological pathways involved in pain perception and inflammation, making it a candidate for further pharmacological research.
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. For instance, it has been evaluated for its effects on cancer cell lines, where it inhibited cell proliferation and induced apoptosis in MCF-7 breast cancer cells. The presence of fluorine in its structure is believed to enhance its metabolic stability and efficacy against cancer cells .
Antibacterial Effects
In addition to its anti-inflammatory and anticancer activities, 2-(Aminomethyl)-3-fluorophenol has shown antibacterial properties. It was effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity .
The mechanisms through which 2-(Aminomethyl)-3-fluorophenol exerts its biological effects are still under investigation. Preliminary studies suggest that it interacts with various biomolecules, such as enzymes and receptors, influencing cellular signaling pathways related to inflammation and apoptosis. Its structural features allow it to bind effectively to target proteins, potentially inhibiting their activity and altering cellular responses .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Aminomethyl)-3-fluorophenol hydrochloride | C7H9ClFNO | Anti-inflammatory and analgesic properties |
| 2-(Aminomethyl)-4-fluorophenol hydrochloride | C7H9ClFNO | Similar structure; different position of fluorine |
| 3-(Aminomethyl)-2-fluorophenol hydrobromide | C7H9BrFNO | Bromine instead of chlorine; potential different reactivity |
| 4-Aminomethyl-2-fluorophenol | C7H8FNO | Lacks hydrochloride; different biological activity |
The positioning of functional groups in these compounds influences their biological activities and reactivities significantly. The specific arrangement in 2-(Aminomethyl)-3-fluorophenol is critical for its therapeutic potential.
Case Studies
- Analgesic Properties : A study investigated the analgesic effects of 2-(Aminomethyl)-3-fluorophenol in animal models of pain. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as a non-opioid analgesic agent.
- Anticancer Efficacy : In vitro assays using MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, suggesting its role as a potent anticancer agent. Further studies are required to elucidate the exact pathways involved .
- Antibacterial Activity : A recent evaluation of the compound's antibacterial properties revealed effective inhibition against multidrug-resistant strains of Staphylococcus aureus at low concentrations, reinforcing its potential application in treating resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
